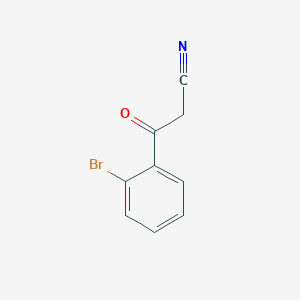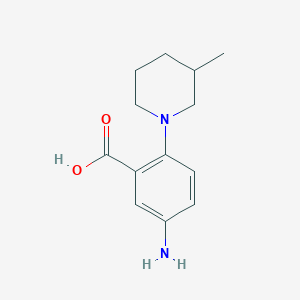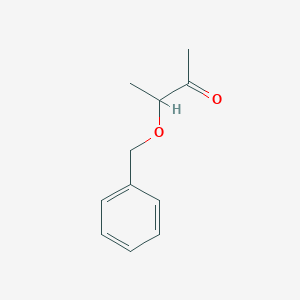
3-(Benzyloxy)butan-2-one
Descripción general
Descripción
3-(Benzyloxy)butan-2-one is a chemical compound that is of interest in various fields of organic chemistry due to its potential applications in synthesis and pharmaceuticals. While the provided papers do not directly discuss 3-(Benzyloxy)butan-2-one, they do provide insights into related compounds and synthetic methods that could be relevant for the synthesis and analysis of 3-(Benzyloxy)butan-2-one.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including nucleophilic substitution, deprotection, and oxidation. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved through such a sequence starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . This suggests that a similar approach could potentially be applied to synthesize 3-(Benzyloxy)butan-2-one, although the specific details and reagents would likely differ.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)butan-2-one has been characterized using various spectroscopic techniques such as NMR and HRMS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. For instance, the structure of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene was confirmed using 1H NMR and HRMS . Such techniques would be essential for confirming the structure of 3-(Benzyloxy)butan-2-one once synthesized.
Chemical Reactions Analysis
The reactivity of benzyloxy compounds can be influenced by the presence of protective groups and the specific functional groups attached to the benzene ring. For example, 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene can undergo reactions where the protective group is removed, allowing for the introduction of various functional groups . This indicates that 3-(Benzyloxy)butan-2-one could also participate in a range of chemical reactions, depending on its functional group chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the presence of substituents on the benzene ring can affect the compound's solubility, melting point, and reactivity. The paper discussing the synthesis and stereochemistry of some new 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives provides insights into how the orientation of substituents can affect the compound's properties . Although not directly related to 3-(Benzyloxy)butan-2-one, these findings highlight the importance of molecular structure in determining the physical and chemical properties of a compound.
Aplicaciones Científicas De Investigación
One potential application of “3-(Benzyloxy)butan-2-one” is in the field of organic chemistry, specifically in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is supported by the susceptibility of alkyl side-chains to oxidative degradation . Such oxidations are normally effected by hot acidic permanganate solutions .
Safety And Hazards
Propiedades
IUPAC Name |
3-phenylmethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)
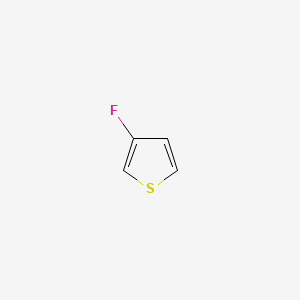



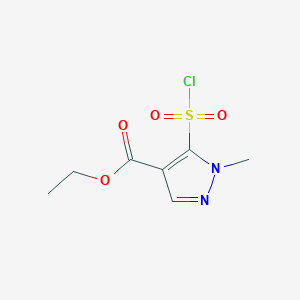

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)

